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  • Product: Methyl 3-Hydroxy-4,4-dimethylpentanoate
  • CAS: 150943-32-1

Core Science & Biosynthesis

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Protocols & Analytical Methods

Method

Application Note: A Scalable and Highly Enantioselective Synthesis of Methyl 3-Hydroxy-4,4-dimethylpentanoate for API Production

Abstract This application note details a robust and scalable synthetic protocol for the production of enantiomerically pure Methyl 3-Hydroxy-4,4-dimethylpentanoate, a key chiral building block in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and scalable synthetic protocol for the production of enantiomerically pure Methyl 3-Hydroxy-4,4-dimethylpentanoate, a key chiral building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presented methodology leverages the highly efficient and selective Noyori-type asymmetric hydrogenation of the readily available precursor, Methyl 4,4-dimethyl-3-oxopentanoate. This process is characterized by its high yield, exceptional enantioselectivity, and operational simplicity, making it amenable to large-scale industrial production while adhering to the stringent requirements of the pharmaceutical industry.

Introduction: The Significance of Chiral β-Hydroxy Esters in Drug Development

Chiral β-hydroxy esters are a privileged class of molecules in medicinal chemistry and drug development. Their stereochemistry often plays a pivotal role in the biological activity and safety profile of a drug candidate.[1][2][3] The specific enantiomer of a chiral drug can exhibit the desired therapeutic effect, while the other may be inactive or even responsible for adverse effects. Consequently, the development of scalable and cost-effective methods for the synthesis of enantiopure compounds is a critical endeavor in the pharmaceutical industry.

Methyl 3-Hydroxy-4,4-dimethylpentanoate, with its sterically demanding t-butyl group, is an important chiral intermediate for the synthesis of complex APIs. Its structural motif is incorporated into a variety of therapeutic agents, necessitating a reliable and scalable synthetic route to ensure a consistent supply of high-purity material. This application note addresses this need by providing a detailed protocol for its production via asymmetric hydrogenation, a Nobel Prize-winning technology that has revolutionized chiral synthesis.[4][5]

Strategic Approach: Asymmetric Hydrogenation of a β-Keto Ester Precursor

The chosen synthetic strategy involves the asymmetric hydrogenation of the prochiral β-keto ester, Methyl 4,4-dimethyl-3-oxopentanoate. This approach offers several distinct advantages for scalable API production:

  • High Atom Economy: Asymmetric hydrogenation is an addition reaction, resulting in high atom economy and minimizing waste generation.

  • Exceptional Enantioselectivity: The use of well-defined chiral catalysts, such as the Ruthenium-BINAP complexes developed by Noyori and his contemporaries, allows for the production of the desired enantiomer with very high enantiomeric excess (ee).[2][3][4]

  • Scalability and Robustness: The reaction conditions are generally mild, and the catalysts exhibit high turnover numbers (TONs), meaning a small amount of catalyst can produce a large quantity of product, a crucial factor for industrial-scale synthesis.[2]

  • Commercially Available Starting Material: The precursor, Methyl 4,4-dimethyl-3-oxopentanoate, is commercially available, streamlining the overall synthetic process and reducing lead times.[6]

The core of this methodology lies in the use of a chiral catalyst that creates a chiral environment around the substrate, directing the addition of hydrogen to one face of the ketone, thereby producing a preponderance of one enantiomer of the corresponding alcohol.

The Noyori Asymmetric Hydrogenation: A Pillar of Modern Chiral Synthesis

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst coordinated to a chiral diphosphine ligand, most famously BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3][4] The chirality of the final product is dictated by the specific enantiomer of the BINAP ligand used. This catalytic system has demonstrated broad applicability in the reduction of various functional groups, including ketones, with outstanding levels of stereocontrol.[2][4] The mechanism is believed to involve an outer-sphere hydrogenation, where the substrate is not directly coordinated to the metal center, but rather interacts with the chiral ligand framework.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the scalable synthesis of Methyl 3-Hydroxy-4,4-dimethylpentanoate.

Materials and Reagents
ReagentGradeSupplier
Methyl 4,4-dimethyl-3-oxopentanoate≥98%Sigma-Aldrich
[RuCl((R)-BINAP)]₂·NEt₃Catalyst GradeStrem Chemicals
Methanol (MeOH)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrogen (H₂)High Purity (5.0)Airgas
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
BrineACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeFisher Scientific

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. The hydrogenation step involves the use of flammable hydrogen gas under pressure and should be performed in a suitable high-pressure reactor (autoclave) with appropriate safety measures in place.

Step-by-Step Synthesis Protocol
  • Reactor Preparation: A 1 L stainless steel high-pressure reactor (autoclave) equipped with a magnetic stir bar, a pressure gauge, a gas inlet, and a thermocouple is thoroughly cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen).

  • Catalyst Charging: Under an inert atmosphere, the reactor is charged with [RuCl((R)-BINAP)]₂·NEt₃ (1.5 g, 0.8 mmol).

  • Substrate and Solvent Addition: A solution of Methyl 4,4-dimethyl-3-oxopentanoate (158.2 g, 1.0 mol) in anhydrous methanol (500 mL) is prepared and degassed by bubbling with argon for 30 minutes. This solution is then transferred to the prepared autoclave via cannula under a positive pressure of inert gas.

  • Hydrogenation: The reactor is sealed and purged with hydrogen gas three times to remove the inert atmosphere. The reactor is then pressurized with hydrogen to 50 atm and the stirring is initiated (500 rpm). The reaction mixture is heated to 50 °C and maintained at this temperature and pressure for 24 hours. The progress of the reaction can be monitored by taking aliquots (after carefully depressurizing and re-pressurizing the reactor) and analyzing them by GC or TLC.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), the reactor is cooled to room temperature and the excess hydrogen pressure is carefully vented. The reaction mixture is then concentrated under reduced pressure to remove the methanol.

  • Purification: The resulting crude oil is dissolved in ethyl acetate (500 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 250 mL) and brine (250 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification (Distillation): The crude Methyl 3-Hydroxy-4,4-dimethylpentanoate is purified by vacuum distillation to afford the final product as a colorless oil.

Characterization and Analysis
  • Yield and Purity: The yield of the purified product is determined by weight. The chemical purity is assessed by Gas Chromatography (GC) and ¹H NMR spectroscopy.

  • Enantiomeric Excess (ee): The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Data Presentation and Expected Results

The following table summarizes the expected results for the scalable synthesis of Methyl 3-Hydroxy-4,4-dimethylpentanoate.

ParameterExpected Value
Substrate to Catalyst Ratio (S/C)~1250:1
Reaction Time24 hours
Temperature50 °C
Pressure50 atm
Isolated Yield>95%
Chemical Purity (GC)>99%
Enantiomeric Excess (ee)>99%

Visualizations

Reaction Scheme

G cluster_0 Asymmetric Hydrogenation start Methyl 4,4-dimethyl-3-oxopentanoate end Methyl (R)-3-Hydroxy-4,4-dimethylpentanoate start->end catalyst [RuCl((R)-BINAP)]₂·NEt₃ H₂, MeOH, 50°C, 50 atm G A Reactor Preparation (Inert Atmosphere) B Catalyst Charging ([RuCl((R)-BINAP)]₂·NEt₃) A->B C Substrate & Solvent Addition (Degassed MeOH) B->C D Hydrogenation (50 atm H₂, 50°C, 24h) C->D E Work-up (Solvent Removal) D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Vacuum Distillation G->H I Final Product (>99% ee, >95% Yield) H->I

Caption: Scalable synthesis workflow for Methyl 3-Hydroxy-4,4-dimethylpentanoate.

Conclusion

The presented application note provides a comprehensive and scalable protocol for the synthesis of enantiomerically pure Methyl 3-Hydroxy-4,4-dimethylpentanoate. The utilization of a Noyori-type asymmetric hydrogenation of a commercially available β-keto ester offers a highly efficient, selective, and industrially viable route to this valuable chiral building block. The detailed experimental procedure, coupled with the expected outcomes and visual representations, serves as a practical guide for researchers, scientists, and drug development professionals engaged in the production of APIs. This methodology underscores the power of asymmetric catalysis in modern pharmaceutical manufacturing, enabling the sustainable and cost-effective production of chiral drugs.

References

  • Breuer, M., et al. (2004). Industrial methods for the production of optically active intermediates.
  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture).
  • Noyori, R., & Takaya, H. (1990). BINAP: an efficient chiral element for asymmetric catalysis. Accounts of Chemical Research, 23(10), 345-350.
  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • Tang, W., & Zhang, X. (2003). New chiral phosphorus ligands for enantioselective hydrogenation. Chemical Reviews, 103(8), 3029-3069.
  • Wikipedia. Reformatsky reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Nobel Prize Outreach. The Nobel Prize in Chemistry 2001. [Link]

  • Organic Syntheses. ASYMMETRIC HYDROGENATION OF 3-OXO CARBOXYLATES USING BINAP-RUTHENIUM(II) COMPLEXES: (R)-(-)-METHYL 3-HYDROXYBUTANOATE. [Link]

  • Stenutz. methyl 4,4-dimethyl-3-oxopentanoate. [Link]

  • Tocco, G., et al. (2007). Indium (III) chloride catalyzed one step synthesis of some new dibenzo(d,f)(1,3)dioxepines and 12H-dibenzo(d,g)(1,3)dioxocin derivatives. Tetrahedron Letters, 45(37), 6909-6913.
  • Stadler, A., et al. (2001). Neat carbomethoxypivaloylketene-preparation and chemical reactivity. Tetrahedron, 57(31), 6757-6763.
  • PrepChem. Synthesis of methyl 3-oxopentanoate. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Federsel, H.-J. (2005). Asymmetric synthesis of drugs and fine chemicals. Nature Reviews Drug Discovery, 4(8), 685-697.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Methyl 3-Hydroxy-4,4-dimethylpentanoate Derivatives

Abstract & Scope This technical guide details the microwave-assisted organic synthesis (MAOS) of Methyl 3-Hydroxy-4,4-dimethylpentanoate (MHDP) and its downstream derivatives.[1] MHDP is a sterically congested -hydroxy e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the microwave-assisted organic synthesis (MAOS) of Methyl 3-Hydroxy-4,4-dimethylpentanoate (MHDP) and its downstream derivatives.[1] MHDP is a sterically congested


-hydroxy ester, serving as a critical chiral building block in the synthesis of polyketide antibiotics, statin side-chains, and pantothenic acid analogs.

Conventional thermal synthesis (Reformatsky reaction) of sterically hindered aldehydes like pivalaldehyde (2,2-dimethylpropanal) often suffers from prolonged reaction times (12–24 hours), incomplete conversion, and competitive retro-aldol pathways. This protocol leverages microwave dielectric heating to accelerate zinc insertion and nucleophilic addition, reducing reaction times to under 20 minutes while suppressing side reactions through rapid thermal ramping.

Mechanistic Insight & Reaction Design

The synthesis relies on the Reformatsky Reaction , where an


-haloester reacts with a carbonyl compound in the presence of metallic zinc.
The Microwave Advantage

In a conventional conductive heating setup, the reaction rate is limited by the surface area of the zinc and the slow thermal transfer into the heterogeneous mixture.

  • Non-Thermal Effect (Specific Microwave Effect): While controversial, evidence suggests MW irradiation enhances the polarization of the C-Br bond, facilitating faster oxidative addition of Zinc.

  • Thermal Effect (Dielectric Heating): The polar solvent (THF) and the ionic zinc enolate intermediate couple efficiently with the oscillating electric field, creating "hot spots" on the metal surface that depassivate the Zinc oxide layer in situ.

Reaction Pathway[2]
  • Activation: Zn

    
     inserts into Methyl Bromoacetate to form the Reformatsky Enolate (Zinc bromide enolate).
    
  • Addition: The enolate attacks the carbonyl carbon of Pivalaldehyde. The steric bulk of the tert-butyl group usually directs the stereochemistry (favoring the anti-product in specific conditions, though often racemic without chiral ligands).

  • Quench: Acidic hydrolysis releases the

    
    -hydroxy ester.
    

ReformatskyMechanism Fig 1. Mechanistic pathway of the MW-assisted Reformatsky reaction. Reagents Methyl Bromoacetate + Zn(0) Enolate Zinc Enolate (Intermediate) Reagents->Enolate MW Irradiation Oxidative Addition Transition Transition State (Zimmerman-Traxler) Enolate->Transition + Pivalaldehyde Nucleophilic Attack Product Methyl 3-Hydroxy- 4,4-dimethylpentanoate Transition->Product H3O+ Quench

Equipment & Materials

Microwave Reactor Specifications
  • System: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

  • Vessel: 10 mL or 35 mL pressure-sealed borosilicate glass vials with Teflon-lined silicone septa.

  • Temperature Control: IR sensor (external) or Fiber Optic probe (internal). Note: Fiber optic is preferred for accurate internal temperature measurement of heterogeneous mixtures.

  • Stirring: Magnetic stirring set to High (600+ RPM) to suspend Zinc dust.

Reagents
ReagentEquiv.RoleNotes
Pivalaldehyde 1.0SubstrateVolatile (bp 75°C).[1] Freshly distilled.
Methyl Bromoacetate 1.2Nucleophile PrecursorLachrymator. High MW absorber.
Zinc Dust 1.5–2.0Metal MediatorActivated with dilute HCl or TMSCl.
Trimethylsilyl chloride (TMSCl) 0.05ActivatorIn-situ activation of Zn surface.[1]
THF (Anhydrous) SolventMediumHigh tan

(loss tangent) allows rapid heating.

Experimental Protocols

Protocol A: Zinc Activation (Critical Step)

Failure to activate Zinc is the #1 cause of low yields.

  • Weigh Zinc dust (325 mesh) into a dry flask.

  • Wash sequentially with 5% HCl, water, ethanol, and diethyl ether.

  • Dry under high vacuum at 100°C for 1 hour.

  • Store under Argon.

    • Alternative In-Situ Method: Add 5 mol% TMSCl to the reaction mixture before irradiation.

Protocol B: Optimized MW Synthesis of MHDP

Step-by-Step Workflow:

  • Setup: In a 10 mL MW vial equipped with a stir bar, add Activated Zinc (1.5 equiv, 10 mmol, 654 mg).

  • Solvent & Activation: Add anhydrous THF (4 mL). If Zn was not pre-activated, add TMSCl (0.1 mL) and stir for 2 mins.

  • Reactant Addition: Add Pivalaldehyde (1.0 equiv, 6.7 mmol, 0.73 mL) followed by Methyl Bromoacetate (1.2 equiv, 8.0 mmol, 0.76 mL).

  • Sealing: Crimp the cap immediately. Pivalaldehyde is volatile; a good seal is mandatory.

  • Irradiation (Method):

    • Mode: Dynamic (Power cycling to maintain Temp).

    • Temp: 85°C.

    • Hold Time: 15 minutes.

    • Max Pressure Limit: 250 psi (Safety cutoff).

    • Pre-stir: 30 seconds.

  • Cooling: Rapid compressed air cooling to <40°C.

  • Quench: Pour reaction mixture into ice-cold 1M HCl (20 mL). Stir for 10 mins to dissolve zinc salts.

  • Extraction: Extract with Et2O (3 x 20 mL). Wash combined organics with Sat. NaHCO3 and Brine.

  • Purification: Dry over MgSO4, concentrate, and purify via Flash Chromatography (Hexanes/EtOAc 90:10).

Expected Yield: 85–92% Appearance: Colorless oil.

Workflow Fig 2. Optimized Experimental Workflow for MHDP Synthesis. Start Reagent Prep (Zn, THF, Aldehyde, Bromoester) MW_Step MW Irradiation 85°C, 15 min, Sealed Start->MW_Step Load Vessel Quench Acidic Quench (1M HCl, 0°C) MW_Step->Quench Air Cool Workup Extraction (Et2O) & Drying (MgSO4) Quench->Workup Phase Sep Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Concentrate

Derivative Synthesis (Downstream Applications)

Once MHDP is synthesized, it serves as a divergence point for other pharmaceutical intermediates.

Dehydration to -Unsaturated Ester[1]
  • Target: Methyl 4,4-dimethylpent-2-enoate.[1]

  • Method: Treat MHDP with MsCl/Et3N followed by DBU elimination, or simple acid-catalyzed dehydration (pTsOH, Toluene, Reflux).

  • MW Modification: pTsOH (10 mol%), Toluene, MW 110°C, 10 min.

Hydrolysis to Free Acid
  • Target: 3-Hydroxy-4,4-dimethylpentanoic acid.[1][2][3]

  • Method: LiOH (2 equiv), THF/H2O (1:1), MW 60°C, 5 min.

  • Note: This acid is a structural analog of the statin pharmacophore side chain.

Analytical Data & Validation

ParameterValue / Observation
1H NMR (400 MHz, CDCl3)

0.92 (s, 9H, t-Bu), 2.41 (dd, 1H), 2.55 (dd, 1H), 3.71 (s, 3H, OMe), 3.82 (dd, 1H, CH-OH).
13C NMR Carbonyl (173.5 ppm), CH-OH (75.2 ppm), t-Bu (34.1, 26.3 ppm).[1]
IR Spectroscopy 3450 cm

(Broad, OH), 1735 cm

(Strong, Ester C=O).[1]
Mass Spec (ESI) [M+Na]+ = 183.1.

Troubleshooting & Safety

Common Pitfalls
  • Low Conversion: Usually due to "dead" Zinc. Solution: Add a crystal of Iodine or 0.1 mL TMSCl to the reaction.

  • Homocoupling of Bromoacetate: Formation of dimethyl succinate. Solution: Use a slight excess of Zinc and add the bromoacetate slowly if doing a larger scale (though difficult in sealed MW vials; for scale >20mL, use an open vessel with reflux condenser in a multimode MW).

  • Vessel Failure: Pivalaldehyde has a high vapor pressure. Never exceed 100°C in a 10 mL vial without checking the pressure rating.

Safety (E-E-A-T)
  • Lachrymator: Methyl bromoacetate is a potent tear gas. Handle only in a fume hood.

  • Pressurized Heating: MW heating of volatile organics creates significant pressure. Ensure the reactor's "Max Pressure" safety cutoff is active (set to 250 psi).

References

  • Gholap, A. R., et al. (2003).[4] "Microwave-Promoted Synthesis of

    
    -Hydroxyesters by the Reformatsky Reaction." Journal of Chemical Research.[4] [1]
    
  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [1]

  • Organic Syntheses.

    
    -Hydroxy Esters via Reformatsky Reaction." (General Protocol Grounding). 
    
  • PubChem Compound Summary. "Methyl 3-hydroxy-4,4-dimethylpentanoate." [1][3]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the reduction of methyl 4,4-dimethyl-3-oxopentanoate

Subject: Minimizing Side Reactions & Optimizing Stereoselectivity in MDOP Reduction Document ID: TSC-MDOP-005 Last Updated: February 24, 2026 Support Tier: Level 3 (Process Chemistry & R&D) Executive Summary & Molecule P...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Stereoselectivity in MDOP Reduction Document ID: TSC-MDOP-005 Last Updated: February 24, 2026 Support Tier: Level 3 (Process Chemistry & R&D)

Executive Summary & Molecule Profile

The Substrate: Methyl 4,4-dimethyl-3-oxopentanoate (MDOP) CAS: 55107-14-7 Structure:



The Challenge: MDOP is not a standard


-keto ester. The bulky tert-butyl group at the C4 position creates significant steric hindrance, retarding the rate of nucleophilic attack at the ketone. This slow kinetics opens the door for competitive side reactions—primarily Retro-Claisen condensation  and hydrolysis/decarboxylation —which often outcompete the desired reduction if conditions are not rigorously controlled. Furthermore, the acidic 

-protons (pKa ~11) make the substrate prone to enolization, risking racemization of the product.

This guide details the troubleshooting protocols for the three most common reduction methods:

  • Chemical Reduction (Sodium Borohydride)

  • Asymmetric Hydrogenation (Noyori/Ruthenium Catalysis)

  • Biocatalytic Reduction (Ketoreductases/KREDs)

Reaction Pathways & Failure Modes

The following diagram illustrates the competitive landscape between the desired reduction and the fatal side reactions.

MDOP_Pathways Substrate MDOP (Methyl 4,4-dimethyl-3-oxopentanoate) Product Target Alcohol (Methyl 3-hydroxy-4,4-dimethylpentanoate) Substrate->Product Reduction (NaBH4 / Ru-H2 / KRED) Enolate Enolate Intermediate (Racemization Risk) Substrate->Enolate Base / High pH Retro Retro-Claisen Products (Pivalic Acid + Methyl Acetate) Substrate->Retro Nucleophilic Attack (OR-) (Retro-Claisen) Hydrolysis β-Keto Acid (Unstable) Substrate->Hydrolysis Acid/Base Hydrolysis Enolate->Substrate Reprotonation Decarb Decarboxylation Product (Pinacolone + CO2) Hydrolysis->Decarb Spontaneous (-CO2)

Caption: Figure 1. Competitive reaction pathways. The steric bulk of the tert-butyl group slows the green path (Reduction), allowing the red paths (Decomposition) to dominate under improper pH or temperature conditions.

Module 1: Chemical Reduction (NaBH₄)

Context: Common in early-stage discovery. Primary Failure Mode: Retro-Claisen Condensation and Transesterification .

Critical Mechanism

Because the tert-butyl ketone is sterically hindered, standard NaBH₄ reduction is slow. If the reaction is run in ethanol (EtOH), the methoxide/ethoxide equilibrium will cause transesterification (forming the Ethyl ester) or attack the ketone to trigger Retro-Claisen cleavage , breaking the C2-C3 bond to form pivalic acid and acetate byproducts.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
New spot on TLC (lower Rf) Retro-Claisen Cleavage. The basicity of NaBH₄ (which generates alkoxides) cleaved the molecule.Add CeCl₃ (Luche Reduction). Cerium chloride activates the ketone, speeding up reduction over decomposition. Maintain T < 0°C.
Product mass = M+14 Transesterification. Used EtOH as solvent with a Methyl ester substrate.Match the Solvent. ALWAYS use Methanol (MeOH) for methyl esters. Never use EtOH or iPrOH unless transesterification is desired.
Low Conversion (>24h) Steric Hindrance. The t-Bu group blocks hydride attack.Increase Reagent/Activator. Use 1.5–2.0 eq NaBH₄. Do not heat >25°C (risks decomposition).
Validated Protocol: Luche Reduction of MDOP
  • Dissolve: 1.0 eq MDOP in MeOH (0.2 M).

  • Additive: Add 1.1 eq Cerium(III) Chloride heptahydrate (

    
    ). Stir until dissolved.
    
  • Cool: Cool to -10°C .

  • Reduce: Add 1.2 eq

    
     portion-wise over 30 mins.
    
  • Quench: Pour into cold sat.

    
    . Do not use strong acid.
    
  • Why this works: The

    
     coordinates to the ketone oxygen, making it more electrophilic and overcoming the steric bulk of the tert-butyl group, while the low temp prevents the Retro-Claisen pathway.
    

Module 2: Asymmetric Hydrogenation (Noyori/Ru)

Context: Industrial scale-up for chiral intermediates. Primary Failure Mode: Low Enantioselectivity (ee%) or No Reaction .

Expert Insight: The "DMSO Effect"

Standard Noyori conditions (Ru-BINAP in MeOH) often fail for tert-alkyl ketones because the steric bulk prevents the necessary coordination to the Ruthenium center. Research by Yamamura et al. demonstrated that adding DMSO as a co-solvent is critical for this specific substrate class.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
0% Conversion Chloride Poisoning. Commercial MDOP often contains trace acid chlorides or HCl from synthesis.Pre-treat Substrate. Wash MDOP with sat.

, dry, and distill. Chloride ions deactivate Ru-catalysts.
Low ee% (<80%) Enolization. The reaction is too slow, allowing the substrate to enolize and racemize before reduction.Dynamic Kinetic Resolution (DKR). Ensure the catalyst allows rapid equilibration of enantiomers. Use Ru-BINAP + Diamine systems.
Stalled Reaction Steric Bulk. Catalyst cannot access the carbonyl.Add DMSO. Use a MeOH:DMSO (9:1) solvent mixture.[1][2][3][4] DMSO acts as a ligand to stabilize the active Ru-species for bulky substrates [1].
Validated Protocol: Ru-BINAP Hydrogenation
  • Catalyst:

    
     (S/C = 500–1000).
    
  • Solvent: MeOH : DMSO (9:1) . Crucial for t-butyl ketones.

  • Conditions:

    
     (50–80 bar), 50°C.
    
  • Note: High pressure is required to force the reduction of the sterically hindered ketone.

Module 3: Biocatalysis (Enzymatic Reduction)

Context: Green chemistry, seeking >99% ee. Primary Failure Mode: Substrate Inhibition and pH-Driven Hydrolysis .

Critical Mechanism

Enzymes (KREDs) operate in water. MDOP is an ester.[2][5][6][7] If the pH drifts > 7.5, the ester hydrolyzes to the


-keto acid, which spontaneously decarboxylates to pinacolone (useless byproduct).
Troubleshooting Guide
SymptomProbable CauseCorrective Action
pH Drift (Acidic) Cofactor Regeneration. Gluconolactone (byproduct of NADPH recycling) lowers pH.Titration. Use a pH-stat to maintain pH 6.5–7.0 automatically using dilute NaOH.
Precipitate Forms Product Insolubility. The reduced alcohol is less soluble than the ketone.Add Co-Solvent. Use 10% DMSO or IPA to keep product in solution (check enzyme tolerance first).
Low Yield Substrate Inhibition. High conc. of MDOP deactivates the enzyme.Fed-Batch Mode. Do not add all MDOP at once. Feed it slowly over 12 hours.

Interactive Troubleshooting Decision Tree

Use this logic flow to determine the next step in your optimization process.

Troubleshooting_Tree Start Identify Primary Issue Issue1 Low Conversion / Slow Rate Start->Issue1 Issue2 Side Products (Impurities) Start->Issue2 Issue3 Low Stereoselectivity (ee%) Start->Issue3 Sol1 Check Sterics: Add DMSO (if Ru) Add CeCl3 (if NaBH4) Issue1->Sol1 Q_Side Identify Byproduct Mass Issue2->Q_Side Sol3 Check Enolization: Lower Temp Switch Ligand (BINAP -> Segphos) Issue3->Sol3 Side_Retro Pivalic Acid/Acetate? (Retro-Claisen) Q_Side->Side_Retro Cleavage Side_Trans Ethyl Ester? (Transesterification) Q_Side->Side_Trans Ester Swap Fix_Retro LOWER Temp (<0°C) Neutralize pH Side_Retro->Fix_Retro Fix_Trans CHANGE Solvent to Methanol Side_Trans->Fix_Trans

Caption: Figure 2. Decision matrix for optimizing reaction conditions based on observed experimental failure modes.

References

  • Yamamura, T., et al. (2013). "Asymmetric Hydrogenation of tert-Alkyl Ketones: DMSO Effect in Unification of Stereoisomeric Ruthenium Complexes." Angewandte Chemie International Edition, 52(37), 9697–9701. [Link]

  • Noyori, R., et al. (2001).[6] "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 2008–2022. [Link]

  • Taber, D. F. (2004). "LiAlH4 and NaBH4 Reduction." Organic Chemistry Portal. [Link]

Sources

Optimization

Purification of Methyl 3-Hydroxy-4,4-dimethylpentanoate via column chromatography

Technical Support Center: Purification of Methyl 3-Hydroxy-4,4-dimethylpentanoate Ticket ID: PUR-MDHP-2026 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary You are attempting to purify Met...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-Hydroxy-4,4-dimethylpentanoate Ticket ID: PUR-MDHP-2026 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify Methyl 3-hydroxy-4,4-dimethylpentanoate (often an intermediate in Reformatsky reactions involving pivalaldehyde). This molecule presents two specific chromatographic challenges:

  • Detection Silence: It lacks a conjugated

    
    -system, making it invisible under standard UV (254 nm).
    
  • Chemical Instability: As a

    
    -hydroxy ester, it is susceptible to acid-catalyzed dehydration (elimination) on standard silica gel, converting it into the conjugated alkene (which is UV active).
    

This guide provides a self-validating protocol to navigate these risks.

Part 1: The Detection Protocol (Visualization)

Issue: "I see nothing on my TLC plate under the UV lamp." Root Cause: The target molecule has no chromophore. Solution: You must use destructive staining.

Validated Staining Matrix

Do not rely on Iodine alone; it is reversible and often fades too quickly for documentation.

Stain ReagentSensitivityColor ResponsePreparation/Notes
PMA (Phosphomolybdic Acid) HighDark Blue/Green on light backgroundRecommended. Dip and heat to 110°C. Excellent for hydroxy esters.
KMnO₄ (Permanganate) MediumYellow/Brown on purple backgroundGood for detecting the impurities (alkenes from dehydration).
Vanillin/Anisaldehyde HighBlue/Grey/Violet Requires strong heating.[1] Very sensitive for the tert-butyl group.
UV (254 nm) NoneInvisibleOnly detects conjugated impurities (e.g., dehydration product).

Part 2: Column Chromatography Workflow

Step 1: Stationary Phase Preparation (Critical)

Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity can catalyze the elimination of the -OH group to form the


-unsaturated ester.
  • Protocol: Pre-treat the silica gel slurry with 1% Triethylamine (Et3N) in the equilibration solvent.

  • Why: This neutralizes surface silanol groups, preventing on-column dehydration/degradation.

Step 2: Mobile Phase Optimization

The tert-butyl group adds significant lipophilicity, making this compound run faster than typical short-chain


-hydroxy esters.
  • Base Solvent System: Hexanes / Ethyl Acetate (EtOAc).

  • TLC Target: Aim for an

    
     of 0.30  in the chosen solvent system.
    
  • Starting Point: Try 8:1 Hexane:EtOAc . If too slow, move to 4:1 .

Step 3: Gradient Elution Table

Assuming a standard Flash cartridge (e.g., 12g or 24g silica).

Time (CV*)% Ethyl AcetateDescriptionPurpose
0–20%Isocratic HexaneFlush non-polar impurities (e.g., unreacted pivalaldehyde).
2–50%

10%
Linear RampElute non-polar byproducts.
5–1210%

25%
Shallow GradientTarget Elution Window. The product usually elutes here.
12–1525%

50%
FlushElute polar impurities (acids, diols).

*CV = Column Volumes

Part 3: Troubleshooting & FAQs

Q1: I see a new UV-active spot appearing during purification that wasn't in the crude. What is it?

  • Diagnosis: On-column dehydration.

  • Mechanism: The

    
    -hydroxy group eliminates water to form Methyl 4,4-dimethylpent-2-enoate. This new alkene is conjugated with the ester, making it UV active.
    
  • Fix: Your column was too acidic or the run was too long. Repeat with 1% Et3N buffered silica and increase the flow rate to minimize residence time.

Q2: My product is co-eluting with a "sweet-smelling" impurity.

  • Diagnosis: Residual Pivalaldehyde (starting material).

  • Fix: Pivalaldehyde is volatile. Rotary evaporate your crude oil at 40°C under high vacuum (<10 mbar) for 30 minutes before loading the column. It will sublime/evaporate, simplifying the separation.

Q3: The product is streaking significantly.

  • Diagnosis: Overloading or Hydrogen Bonding.

  • Fix: The -OH group can H-bond with silica. Ensure your loading is <5% of the silica mass. If streaking persists, the Et3N buffer (Step 1) usually tightens the band by blocking silanol interactions.

Part 4: Process Logic Visualization

The following diagram illustrates the decision tree for purifying this specific aliphatic hydroxy ester.

PurificationLogic Start Crude Reaction Mixture (Methyl 3-hydroxy-4,4-dimethylpentanoate) CheckUV Check TLC under UV (254nm) Start->CheckUV UV_Result Is the main spot visible? CheckUV->UV_Result Dehydration WARNING: Dehydration Product (Conjugated Alkene) UV_Result->Dehydration Yes (Unexpected) Stain Apply PMA Stain & Heat UV_Result->Stain No (Expected) AcidCheck Check Stability on Silica Dehydration->AcidCheck Restart Protocol Stain->AcidCheck Buffer Buffer Silica with 1% Et3N AcidCheck->Buffer If Elimination Suspected Standard Standard Silica Flash AcidCheck->Standard If Stable Purification Run Column (Hex/EtOAc) Buffer->Purification Standard->Purification Success Pure Product (Colorless Oil) Purification->Success

Figure 1: Decision matrix for the purification of aliphatic


-hydroxy esters, highlighting the critical path for detection and stability control.

References

  • Reform

    • Source: Wikipedia / Organic Chemistry Portal
    • Relevance: Confirms the synthesis pathway and the structure of the -hydroxy ester product.
    • URL:[Link]

  • TLC Staining Protocols (Rochester University)

    • Source: University of Rochester, Dept. of Chemistry
    • Relevance: Provides validated recipes for PMA and Anisaldehyde stains for non-UV active alcohols.
    • URL:[Link]

  • Flash Chromatography of Aliph

    • Source: Knauer.
    • Relevance: General parameters for pressure and stationary phase selection in flash chrom
    • URL:[Link]

  • Purific

    
    -Hydroxy Esters (E-factor Minimized Protocol) 
    
    • Source: Royal Society of Chemistry (Green Chemistry)
    • Relevance: Discusses specific solvent systems and yields for similar methyl -hydroxy esters.
    • URL:[Link]

Sources

Troubleshooting

Overcoming steric bulk issues in Methyl 3-Hydroxy-4,4-dimethylpentanoate functionalization

Technical Support Center: Functionalization of Methyl 3-Hydroxy-4,4-dimethylpentanoate Welcome to the technical support center for the functionalization of Methyl 3-Hydroxy-4,4-dimethylpentanoate. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Functionalization of Methyl 3-Hydroxy-4,4-dimethylpentanoate

Welcome to the technical support center for the functionalization of Methyl 3-Hydroxy-4,4-dimethylpentanoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically demanding substrate. The significant steric bulk from the C4-tert-butyl group often leads to low reactivity of the C3-hydroxyl group, necessitating carefully optimized strategies. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you achieve your synthetic goals.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the functionalization of Methyl 3-Hydroxy-4,4-dimethylpentanoate.

Issue 1: Low or No Yield During Acylation/Esterification

Question: I am attempting to acylate the hydroxyl group of Methyl 3-Hydroxy-4,4-dimethylpentanoate with an acid anhydride and a standard base like pyridine or triethylamine, but I am seeing very low conversion even after prolonged reaction times and heating. What is going wrong?

Answer: This is a classic problem of steric hindrance. The bulky tert-butyl group adjacent to the secondary alcohol creates a sterically congested environment, which hinders the approach of both the acylating agent and the base. Primary alcohols are known to react faster than secondary and tertiary alcohols due to less steric hindrance.[1]

Here are several strategies to overcome this challenge, ranging from reagent selection to the use of highly active catalysts:

  • Strategy 1: Employ More Reactive Acylating Agents.

    • Rationale: Acid anhydrides, especially bulky ones, may not be electrophilic enough to react efficiently. Switching to a more reactive acylating agent can significantly improve conversion.

    • Recommendations:

      • Acyl Chlorides: These are generally more reactive than anhydrides. Use in combination with a non-nucleophilic base like triethylamine or a more potent catalyst (see below).

      • Ketene Intermediates: For certain carboxylic acids with electron-withdrawing groups at the alpha-position, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can generate highly reactive ketene intermediates in situ, which can then acylate even very hindered alcohols.[2]

  • Strategy 2: Utilize a More Powerful Nucleophilic Catalyst.

    • Rationale: Standard bases may not be sufficient to activate the alcohol or the acylating agent effectively. A dedicated nucleophilic catalyst can form a highly reactive intermediate that is more susceptible to attack by the hindered alcohol.

    • Recommendations:

      • 4-(Dimethylamino)pyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions and is superior to pyridine. It reacts with the acid anhydride or chloride to form a highly reactive N-acylpyridinium salt.

      • 1-Methylimidazole (MI): MI has been shown to be an excellent and less toxic alternative to DMAP for the acylation and tosylation of sterically hindered alcohols.[3] The addition of a non-nucleophilic base like triethylamine can further accelerate the reaction.[3]

  • Strategy 3: Consider Alternative Reaction Conditions.

    • Rationale: If reagent modification is insufficient, altering the reaction environment can provide the necessary energy to overcome the activation barrier.

    • Recommendations:

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. This method has been used for the acylation of alcohols without the need for catalysts or bases.[4]

      • High-Pressure Conditions: While less common for standard acylations, high pressure can sometimes facilitate reactions that are sterically impeded.

  • Strategy 4: Explore Enzymatic Methods.

    • Rationale: Enzymes offer unparalleled selectivity and can often work where traditional chemical methods fail. Lipases are commonly used for the acylation of alcohols.[5]

    • Recommendations:

      • Lipase-Catalyzed Acylation: Enzymes like Candida antarctica lipase B (CAL-B) can catalyze the acylation of alcohols with high efficiency.[5] The choice of acyl donor is critical for success and to ensure the process is "green".[6] This approach can also be used for kinetic resolutions if a chiral product is desired.

Below is a table summarizing catalyst options for acylation:

Catalyst/MethodAcylating AgentKey AdvantagesReference
1-Methylimidazole (MI) / Et3NAcid Anhydride/ChlorideEfficient, less toxic than DMAP, good for hindered systems.[3]
4-(Dimethylamino)pyridine (DMAP)Acid Anhydride/ChlorideClassic, highly effective nucleophilic catalyst.
Dicyclohexylcarbodiimide (DCC)Carboxylic Acid (with α-EWG)Forms reactive ketene intermediate for very hindered alcohols.[2]
Lipase (e.g., CAL-B)Acyl Donor (e.g., vinyl acetate)High selectivity, mild conditions, environmentally friendly.[5]
Issue 2: Failure to Achieve Stereochemical Inversion using the Mitsunobu Reaction

Question: I am trying to invert the stereocenter of the C3-hydroxyl group using a standard Mitsunobu reaction (DEAD, PPh3, benzoic acid), but I am getting low yields and recovery of my starting material. How can I improve this transformation?

Answer: The Mitsunobu reaction is notoriously sensitive to steric hindrance.[7][8] The bulky tert-butyl group impedes the formation of the key alkoxyphosphonium salt intermediate, which is necessary for the subsequent SN2 attack by the nucleophile.

Here’s a troubleshooting workflow to improve the success of your Mitsunobu reaction:

G start Low Yield in Mitsunobu Reaction check_acid Is the pKa of the nucleophile < 11? start->check_acid increase_acidity Switch to a more acidic nucleophile (e.g., 4-nitrobenzoic acid, pKa ~3.4) check_acid->increase_acidity No standard_conditions Standard Nucleophile (e.g., Benzoic Acid, pKa ~4.2) check_acid->standard_conditions Yes check_reagents Are DEAD and PPh3 fresh? increase_acidity->check_reagents standard_conditions->check_reagents modify_reagents Consider modified azo reagents (e.g., DIAD, ADDP) or phosphines check_reagents->modify_reagents Maybe check_temp Is the reaction run at low temp? check_reagents->check_temp Yes modify_reagents->check_temp temp_control Maintain temp < 10°C during DEAD/DIAD addition check_temp->temp_control No success Improved Yield of Inverted Product check_temp->success Yes temp_control->success

Caption: Troubleshooting workflow for a sterically hindered Mitsunobu reaction.

  • Recommendation 1: Increase the Acidity of the Nucleophile.

    • Rationale: The acidity of the pronucleophile is critical. If the pKa is too high (above ~11), the reaction can fail.[8] For hindered alcohols, using a more acidic carboxylic acid increases the concentration of the carboxylate anion, which drives the reaction forward.

    • Action: Replace benzoic acid with 4-nitrobenzoic acid . This simple modification has been shown to significantly improve yields for hindered alcohols.[7]

  • Recommendation 2: Use Alternative Azo Reagents.

    • Rationale: Diethyl azodicarboxylate (DEAD) is effective but can be problematic. Other reagents may offer better performance.

    • Action: Consider using diisopropyl azodicarboxylate (DIAD), which is often used interchangeably and can sometimes give better results.

  • Recommendation 3: Strict Temperature Control.

    • Rationale: The addition of DEAD or DIAD to the triphenylphosphine solution is exothermic. Allowing the temperature to rise can lead to decomposition of the reagent and formation of unwanted byproducts.

    • Action: Ensure the reaction mixture is kept cold (0 °C to <10 °C) during the slow, dropwise addition of the azodicarboxylate.[7]

Issue 3: Low Yields in the Oxidation to the Ketone

Question: I am trying to oxidize the secondary alcohol to the corresponding ketone using common chromium-based reagents (like PCC or PDC), but the reaction is sluggish and gives poor yields. What are better alternatives for this hindered system?

Answer: Chromium-based oxidants are often sterically demanding themselves, which leads to poor reactivity with hindered alcohols. Furthermore, they generate toxic chromium waste. Modern oxidation methods are both more efficient and environmentally benign.

  • Strategy 1: Swern or Parikh-Doering Oxidation.

    • Rationale: These methods use dimethyl sulfoxide (DMSO) activated by oxalyl chloride (Swern) or SO3-pyridine (Parikh-Doering). The active species is less sterically bulky and highly reactive, making it suitable for hindered alcohols.

    • Considerations: These reactions must be run at low temperatures (typically -78 °C) to avoid side reactions.

  • Strategy 2: Dess-Martin Periodinane (DMP) Oxidation.

    • Rationale: DMP is a hypervalent iodine reagent that provides a mild and highly efficient method for oxidizing primary and secondary alcohols. It works well for a wide range of substrates, including those with sensitive functional groups.

    • Considerations: DMP is sensitive to moisture and can be explosive under certain conditions, so it should be handled with care.

  • Strategy 3: TEMPO-based Catalytic Oxidation.

    • Rationale: 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) is a stable nitroxyl radical that acts as a catalyst in the presence of a stoichiometric co-oxidant (like bleach or PhI(OAc)2).[9] However, standard TEMPO can also be inefficient for hindered secondary alcohols.[9]

    • Recommendation: Use less sterically hindered nitroxyl radical catalysts such as 2-Azaadamantane N-oxyl (AZADO) or 1-Me-AZADO . These catalysts have demonstrated superior activity for the oxidation of sterically demanding alcohols, providing excellent yields where TEMPO fails.[9][10]

Oxidation MethodReagentsKey AdvantagesReference
Swern OxidationDMSO, Oxalyl Chloride, Et3NHighly efficient, general for hindered alcohols.
Dess-Martin OxidationDess-Martin Periodinane (DMP)Mild conditions, high yields, broad functional group tolerance.
AZADO-Catalyzed OxidationAZADO (catalyst), NaOClHighly active for hindered alcohols, catalytic, "greener".[9]

Frequently Asked Questions (FAQs)

Q1: Why is the hydroxyl group in Methyl 3-Hydroxy-4,4-dimethylpentanoate so unreactive?

The low reactivity is due to the severe steric hindrance imposed by the tert-butyl group at the C4 position. This bulky group shields the C3-hydroxyl group, making it difficult for reagents to approach the reaction center. This steric congestion raises the activation energy for many common reactions like acylation, oxidation, and SN2 substitution.

Q2: What are the best general strategies for forming an ether from this hindered alcohol?

Standard Williamson ether synthesis (alkoxide + alkyl halide) will likely fail due to competing E2 elimination, especially with secondary or tertiary alkyl halides. Better approaches include:

  • Acid-Catalyzed Dehydration: This works for making symmetrical ethers but is not suitable for unsymmetrical ethers and requires careful temperature control to avoid elimination.[11]

  • Reductive Etherification: A modern and highly effective method involves the reaction of the alcohol with an aldehyde or ketone in the presence of a reducing agent. A recently developed metal-free method using a thiourea catalyst and chlorodimethylsilane has shown excellent results for cross-coupling with sterically hindered secondary alcohols.[12]

  • Iron-Catalyzed Etherification: Iron(II/III) chloride has been used to catalyze the etherification of bulky secondary benzylic alcohols.[13] While the substrate is benzylic in these reports, the principle of using a Lewis acid to activate the alcohol could be applicable.

Q3: Are there any protecting groups that are suitable for this hindered hydroxyl group?

Protecting a sterically hindered alcohol can be as challenging as functionalizing it. The choice of protecting group is critical.

  • Silyl Ethers: Forming a standard trimethylsilyl (TMS) ether might be slow. Using a more reactive silylating agent like trimethylsilyl trifluoromethanesulfonate (TMSOTf) with a non-nucleophilic base (e.g., 2,6-lutidine) is a powerful combination. The silicon atom in silyl chlorides is less sterically hindered than an equivalent carbon center, allowing for an SN2-like reaction to occur more readily.[14]

  • Less Bulky Protecting Groups: Consider protecting groups that are smaller, such as an acetate ester (if compatible with downstream chemistry) or a methyl ether (though cleavage can be harsh).

Detailed Experimental Protocols

Protocol 1: High-Yield Acylation using 1-Methylimidazole (MI)

This protocol is adapted from a procedure demonstrated to be effective for sterically hindered alcohols.[3]

  • Preparation: To a solution of Methyl 3-Hydroxy-4,4-dimethylpentanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an inert atmosphere (N2 or Ar), add triethylamine (3.0 eq).

  • Catalyst Addition: Add 1-methylimidazole (MI) (0.2 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Add acetic anhydride (or another desired acid anhydride/chloride) (2.5 eq) dropwise to the stirring solution.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction should proceed smoothly at room temperature. If the reaction is sluggish, gentle heating (40 °C) can be applied.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure ester.

Protocol 2: Efficient Oxidation using AZADO Catalyst

This protocol is based on the superior catalytic activity of AZADO-type nitroxyl radicals for hindered alcohols.[9]

  • Preparation: Dissolve Methyl 3-Hydroxy-4,4-dimethylpentanoate (1.0 eq) in DCM (0.5 M).

  • Catalyst Addition: Add 1-Me-AZADO (0.01 eq, 1 mol%) to the solution.

  • Co-oxidant: In a separate flask, prepare a solution of aqueous sodium hypochlorite (NaOCl, household bleach, ~1.5 eq) buffered with NaHCO3 (pH ~8.6).

  • Reaction: Cool the alcohol/catalyst solution to 0 °C. Add the buffered NaOCl solution dropwise while stirring vigorously, maintaining the temperature at 0 °C.

  • Monitoring: Monitor the reaction by TLC until all the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous Na2S2O3 solution to destroy excess oxidant. Separate the organic layer, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting ketone is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses, 73, 110. [Link]

  • Shibuya, M., & Iwabuchi, Y. (2009). Efficient oxidation of alcohols electrochemically mediated by azabicyclo-N-oxyls. CORE. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Gladysz, J. A., & Curran, D. P. (2002). Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

  • Kumar, R., et al. (2023). A General Method to Access Sterically Hindered and Complex Ethers. The Journal of Organic Chemistry. [Link]

  • García-Sancho, C., et al. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Processes. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. organic-chemistry.org. [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. [Link]

  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Tokyo University of Agriculture and Technology. [Link]

  • Ashenhurst, J. (2023). Mitsunobu Reaction. Master Organic Chemistry. [Link]

  • Shibuya, M., & Iwabuchi, Y. (2017). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols 28-31. [Link]

  • Li, W.-D. Z., & Yang, Y. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

  • Ashenhurst, J. (2024). Alcohols To Ethers via Acid Catalysis. Master Organic Chemistry. [Link]

  • Mondal, S., et al. (2023). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerer intermediate. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol? [Link]

  • Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research. [Link]

  • Sparkl. (n.d.). Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. AS & A Level Chemistry (9701). [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. organic-chemistry.org. [Link]

  • LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols. [Link]

  • Dumeignil, F., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

  • Leadbeater, N. E., & Stencel, L. M. (2016). Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Synthesis of long alkyl chain ethers through direct etherification of biomass-based alcohols with 1-octene over heterogeneous acid catalysts. [Link]

  • Forró, E., & Fülöp, F. (2004). Acylase I in the alcoholysis of α-substituted dicarboxylic acid esters and derivatives: Enantio- and regioselectivity. ResearchGate. [Link]

  • Sefkow, M. (2001). Facile acylation of sterically hindered alcohols through ketene intermediates. PubMed. [Link]

  • Ni, Y., et al. (2020). Engineering an alcohol dehydrogenase with enhanced activity and stereoselectivity toward diaryl ketones: reduction of steric hindrance and change of the stereocontrol element. Catalysis Science & Technology. [Link]

  • Nakajima, K., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances. [Link]

  • LibreTexts Chemistry. (2021). 11.1: Acylation of Alcohols and Amines. [Link]

  • Paravidino, M., & Hanefeld, U. (2011). Enzymatic acylation: assessing the greenness of different acyl donors. Green Chemistry. [Link]

  • MacMillan, D. W. C., et al. (2017). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature. [Link]

  • Liu, W., et al. (2023). Alcohol acyltransferases for the biosynthesis of esters. Biotechnology for Biofuels and Bioproducts. [Link]

  • Macmillan Group. (2022). Nontraditional Fragment Couplings of Alcohols and Carboxylic Acids: C(sp3). [Link]

Sources

Optimization

Addressing hydrolysis stability of Methyl 3-Hydroxy-4,4-dimethylpentanoate in aqueous media

Technical Support Center: Stability & Handling of Methyl 3-Hydroxy-4,4-dimethylpentanoate Executive Summary: The Stability Paradox Methyl 3-Hydroxy-4,4-dimethylpentanoate (MHDP) presents a specific challenge in aqueous c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of Methyl 3-Hydroxy-4,4-dimethylpentanoate

Executive Summary: The Stability Paradox

Methyl 3-Hydroxy-4,4-dimethylpentanoate (MHDP) presents a specific challenge in aqueous chemistry. While the tert-butyl tail (4,4-dimethyl group) provides steric bulk at the C4 position, the methyl ester moiety at C1 is relatively exposed and separated by a methylene bridge (


). Consequently, the steric protection does not extend effectively to the carbonyl carbon.

This molecule is highly susceptible to


 (Base-Catalyzed)  and 

(Acid-Catalyzed)
hydrolysis, converting the desired ester into the free acid (3-hydroxy-4,4-dimethylpentanoic acid) and methanol. Furthermore, the

-hydroxyl group introduces a risk of dehydration to the

-unsaturated ester under acidic conditions.

This guide addresses the specific "pain points" of working with MHDP in aqueous buffers, bioreactors, and analytical streams.

Diagnostic & Analytical Troubleshooting

User Question: "I am seeing a 'ghost peak' eluting earlier than my main peak in Reverse Phase HPLC. Is this an impurity or degradation?"

Diagnosis: This is almost certainly the hydrolysis product (Free Acid) . In Reverse Phase (RP) chromatography, the free acid is more polar than the methyl ester, causing it to elute earlier (lower


).

Protocol: Validated Stability-Indicating HPLC Method To accurately monitor stability, you must suppress the ionization of the free acid to prevent peak tailing and ensure mass balance.

ParameterRecommendationRationale
Column C18 (e.g., Agilent Zorbax SB-C18 or Waters XBridge), 3.5

m
Steric protection of the stationary phase prevents silanol interactions with the

-OH group.
Mobile Phase A Water + 0.1% Formic Acid (pH

2.7)
Critical: Low pH keeps the free acid protonated (

), improving peak shape and retention.
Mobile Phase B Acetonitrile (ACN)ACN is preferred over Methanol to prevent transesterification artifacts during analysis.
Wavelength 210 nmEsters have weak UV absorbance; 210 nm captures the

transition of the carbonyl.
Temperature 25°C (Strict Control)Elevated column temperatures (

) will accelerate on-column hydrolysis.

pH & Buffer Management (The Core Issue)

User Question: "My recovery is consistently low (<80%) when using Phosphate Buffer at pH 7.4, but stable in water. Why?"

Diagnosis: You are observing General Base Catalysis . Phosphate ions (


) act as a general base, catalyzing the attack of water on the ester carbonyl. Even if the pH is "neutral," the buffer species itself accelerates degradation.

The Science of Stability Windows: Ester hydrolysis follows a V-shaped pH-rate profile.

  • pH < 3: Specific acid catalysis (

    
    ).
    
  • pH > 6: Specific base catalysis (

    
    ).
    
  • pH 4.0 – 5.0: The Point of Maximum Stability . Here, both

    
     and 
    
    
    
    are minimized.

Corrective Action:

  • Switch Buffers: Replace Phosphate with Acetate or Citrate buffers if working in the pH 4–6 range. These anions are weaker nucleophiles/bases for this specific reaction.

  • Shift pH: If your experiment allows, adjust the aqueous media to pH 4.5 .

  • Eliminate Nucleophiles: Avoid buffers containing amines (TRIS, Imidazole) or azides, as they can attack the ester bond (aminolysis).

Visualization: Hydrolysis Pathways & pH Influence

HydrolysisMechanism Ester MHDP (Methyl Ester) Tetra Tetrahedral Intermediate Ester->Tetra +H2O (Slow Step) Acid Free Acid (Degradant) Tetra->Acid Collapse Methanol Methanol Tetra->Methanol Leaving Group Dehydrated α,β-Unsaturated Ester Hydroxide OH- (pH > 7) Hydroxide->Ester BAC2 Attack (Fastest) Proton H+ (pH < 3) Proton->Ester AAC2 Activation Proton->Dehydrated Dehydration (-H2O) Buffer Buffer Species (Phosphate/TRIS) Buffer->Ester General Base Cat.

Figure 1: Mechanistic pathways affecting MHDP stability. Note that high pH (OH-) drives rapid irreversible hydrolysis, while low pH (H+) can trigger both hydrolysis and dehydration.

Formulation & Solvent Engineering

User Question: "I need to screen this compound in a biological assay (aqueous). How do I keep it stable for 24 hours?"

Diagnosis: The compound has limited solubility and high lability in pure water. The "4,4-dimethyl" group increases lipophilicity (


), pushing the molecule to the air-water interface or container walls, while the ester remains exposed to bulk water.

Protocol: The "Micellar Shield" & Co-Solvent Strategy

  • DMSO Stock Solution: Prepare the primary stock in anhydrous DMSO. DMSO acts as a hydrogen-bond acceptor, stabilizing the

    
    -OH group and preventing intermolecular association.
    
  • Surfactant Stabilization: Use 0.1% Tween-80 or Cyclodextrin .

    • Mechanism:[1][2][3][4][5] The hydrophobic tert-butyl tail of MHDP inserts into the micelle core/cyclodextrin cavity. This steric bulk anchors the molecule, potentially shielding the ester carbonyl from bulk water attack.

  • Temperature Suppression:

    • According to the Arrhenius equation, reducing temperature from 25°C to 4°C typically reduces the hydrolysis rate by a factor of 4–5x.

    • Rule: Always keep aqueous solutions on ice.

Solvent Compatibility Table:

Solvent SystemStability RiskRecommendation
Water (pH 7) HighUse immediately (< 4 hours).
PBS (Phosphate) Very HighAvoid. Use HEPES or MOPS if pH 7 is mandatory.
Acetate Buffer (pH 4.5) LowPreferred aqueous medium. Stable for days at 4°C.
Methanol/Water MediumRisk of transesterification (if Methanol is solvent). Use ACN/Water.
DMSO (Anhydrous) NegligiblePreferred for stock storage (-20°C).

Process Chemistry: Quenching & Workup

User Question: "I am synthesizing MHDP. During the aqueous workup, I lose yield. How do I stop the hydrolysis?"

Diagnosis: Exothermic quenches create localized "hot spots" of high pH or temperature, instantly hydrolyzing the methyl ester.

Protocol: The "Cold-Acid" Quench

  • Cool Down: Cool the reaction mixture to 0°C before adding any aqueous phase.

  • Inverse Quench: Do not pour water into the reaction. Pour the reaction mixture slowly into a pre-chilled (0°C), slightly acidic solution (e.g., 0.5 M Ammonium Chloride or dilute Citric Acid).

  • Rapid Partition: Immediately extract into an organic solvent (Ethyl Acetate or MTBE).

    • Why? Hydrolysis requires water.[4] Moving the MHDP into the organic phase stops the degradation.

  • Drying: Dry the organic phase with

    
     immediately to remove residual water before concentration.
    
Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue: MHDP Degradation CheckPH Check pH of Medium Start->CheckPH CheckBuffer Is Buffer Phosphate/TRIS? CheckPH->CheckBuffer pH 6-8 Action1 Adjust to pH 4.5 (Acetate/Citrate) CheckPH->Action1 pH > 8 or < 3 CheckTemp Is Temp > 20°C? CheckBuffer->CheckTemp No Action2 Switch to HEPES/MOPS Remove Nucleophiles CheckBuffer->Action2 Yes Action3 Work on Ice (4°C) Store in DMSO CheckTemp->Action3 Yes Action4 Check HPLC Method (Acidic Mobile Phase?) CheckTemp->Action4 No (Temp is low)

Figure 2: Decision tree for isolating the root cause of MHDP instability.

References

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10, pp. 57-207). Elsevier. (Defines the and mechanisms).
  • Connors, K. A. (1990). Chemical Kinetics: The Study of Reaction Rates in Solution. VCH Publishers.
  • Larsson, K., et al. (2010). "Kinetic resolution of -hydroxy esters." Journal of Molecular Catalysis B: Enzymatic, 62(2), 169-177. (Context on stability of chiral -hydroxy esters).
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard protocols for stress testing hydrolysis).

  • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Determining the Absolute Configuration of Methyl 3-Hydroxy-4,4-dimethylpentanoate: X-ray Crystallography vs. Spectroscopic and NMR-Based Methods

In the landscape of drug development and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance.[1][2] Different enantiomers of a ch...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its absolute configuration—is of paramount importance.[1][2] Different enantiomers of a chiral molecule can exhibit vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even toxic.[2] This guide provides an in-depth, objective comparison of the "gold standard" technique, single-crystal X-ray crystallography, with powerful solution-state alternatives for determining the absolute configuration of challenging molecules like Methyl 3-Hydroxy-4,4-dimethylpentanoate, a key chiral building block.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most definitive method for unambiguously determining the absolute configuration of a chiral molecule.[2][3] It provides a direct visualization of the molecule's three-dimensional structure.[2]

Principles of Absolute Configuration Determination

The ability of X-ray crystallography to determine absolute configuration hinges on a phenomenon known as anomalous dispersion (or resonant scattering).[2][4][5] Under normal diffraction conditions, the intensities of reflections from a crystal and its mirror image are identical, a principle known as Friedel's Law.[2][4] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the atom's scattering factor gains a phase shift.[2][4][5] This breaks Friedel's Law, leading to measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs).[6] By analyzing these differences, the true handedness of the molecule can be determined.

To validate the assignment, crystallographers rely on key statistical parameters:

  • The Flack Parameter (x): This parameter refines a mixing ratio between the determined structure and its inverted counterpart.[2][6] A value close to 0, with a small standard uncertainty, indicates that the correct absolute configuration has been determined.[6][7] Conversely, a value near 1 suggests the inverted structure is correct.[2][6] A value around 0.5 may indicate a racemic crystal or other issues.[6]

  • The Hooft Parameter (y): Based on the analysis of Bijvoet pairs, the Hooft parameter offers a statistically robust alternative to the Flack parameter for validating the absolute structure.[2][8][9]

Experimental Protocol: Tackling a Low-Melting Point Compound

Methyl 3-hydroxy-4,4-dimethylpentanoate is a low-melting solid or liquid at room temperature, which presents a significant challenge for single-crystal growth.[10][11] The most reliable strategy in such cases is chemical derivatization to create a well-ordered, crystalline solid. To enhance the anomalous scattering signal, it is advantageous to introduce a "heavy" atom (typically with an atomic number of 15 or higher, like bromine or heavier).[12][13][14]

Step 1: Derivatization with a Heavy-Atom Tag

The hydroxyl group of Methyl 3-Hydroxy-4,4-dimethylpentanoate provides a convenient handle for derivatization. Esterification with a heavy-atom-containing carboxylic acid, such as 4-bromobenzoic acid, is an effective strategy.

  • Reaction:

    • Dissolve Methyl 3-Hydroxy-4,4-dimethylpentanoate (1 equivalent) and 4-bromobenzoic acid (1.1 equivalents) in a dry, aprotic solvent like dichloromethane.

    • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction to remove byproducts and purify the resulting 4-bromobenzoate ester by column chromatography.

Step 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step.[15] A systematic approach using various techniques is recommended.

  • Method: Slow evaporation is a common and effective technique.[15][16]

    • Dissolve the purified ester derivative (10-20 mg) in a minimal amount of a suitable solvent in which it is readily soluble (e.g., ethyl acetate, acetone).[15]

    • Place this solution in a small vial.

    • Place the small vial inside a larger, sealed jar containing a small amount of a less-polar "anti-solvent" in which the compound is poorly soluble (e.g., hexane, heptane).

    • Allow the anti-solvent vapor to slowly diffuse into the solution of the compound. As the solvent environment becomes less polar, the compound's solubility decreases, promoting slow crystallization.

    • Leave the setup undisturbed in a vibration-free location for several days to weeks.

Step 3: Data Collection and Structure Refinement

  • A suitable single crystal is mounted on a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal motion.

  • X-ray diffraction data are collected. Using a copper (Cu Kα) radiation source is often advantageous for organic molecules with a bromine atom, as it enhances the anomalous signal.[13]

  • The collected data are processed to solve and refine the crystal structure.

  • During the final stages of refinement, the Flack and Hooft parameters are calculated to determine and validate the absolute configuration.

Comparative Analysis with Alternative Methods

While X-ray crystallography is definitive, it is not always feasible. The inability to grow suitable crystals is a common bottleneck.[3][12] In such cases, solution-state methods provide powerful alternatives.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[12][17] Enantiomers produce mirror-image VCD spectra. The absolute configuration is determined by comparing the experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically Density Functional Theory, DFT) for one of the enantiomers.[17][18]

  • Advantages:

    • Does not require crystallization; analysis is performed on the sample in solution.[19]

    • Can often be used on the underivatized molecule.

    • Provides information about the solution-state conformation.[12][19]

  • Disadvantages:

    • Relies on computationally intensive calculations.[18]

    • Accuracy is dependent on the quality of the computational model, which can be challenging for conformationally flexible molecules.[18]

    • Interpretation can be complex if multiple conformers are present.

NMR Spectroscopy: The Mosher's Ester Method

The Mosher's ester method is a well-established NMR technique for determining the absolute configuration of chiral alcohols.[3][20] It involves derivatizing the alcohol with both enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters.[3][21]

By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS-ester - δR-ester) of protons near the chiral center in the two diastereomers, the absolute configuration can be deduced based on a well-established conformational model.[20][22]

  • Advantages:

    • Uses standard NMR instrumentation.

    • Relatively fast, with a typical analysis taking 4-6 hours including derivatization.[3][20]

    • Requires only a small amount of sample (1-5 mg).[3]

  • Disadvantages:

    • Requires chemical derivatization with both (R)- and (S)-MTPA.[3]

    • The model can be misinterpreted for sterically hindered or highly flexible molecules.[3]

    • Requires careful and unambiguous assignment of NMR signals.[22]

Method Comparison Summary

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)NMR (Mosher's Method)
Principle Diffraction of X-rays by a single crystal, utilizing anomalous dispersion.[1][2]Differential absorption of circularly polarized infrared light in solution.[1][17]Analysis of ¹H NMR chemical shift differences in diastereomeric esters.[1][20]
Sample Requirement High-quality single crystal (<1 mg).[1][3]Solution of the compound (~5 mg).[17]Solution of the compound (1-5 mg).[3]
Derivatization Often required for low-melting compounds to induce crystallization and add a heavy atom.[13]Not usually required, but can simplify spectra.Required (formation of two diastereomeric MTPA esters).[3]
Reliance on Computation Not required for determination, but used in structure solution.Essential for predicting the theoretical spectrum for comparison.[17][18]Not required.
Conclusiveness Unambiguous and definitive (the "gold standard").[2][3]High, provided a good match between experimental and calculated spectra is achieved.High, but model-dependent and can be ambiguous for complex systems.[3]
Key Limitation Absolute requirement for a suitable single crystal.[3][12]Can be challenging for highly flexible molecules; computationally intensive.[18]Potential for misinterpretation of the model; requires derivatization.[3]

Visualizing the Workflows

X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Derivatize Derivatize with Heavy Atom Tag Purify Purify Derivative Derivatize->Purify Crystallize Grow Single Crystals Purify->Crystallize DataCollection X-ray Data Collection Crystallize->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Validate with Flack/Hooft Parameters StructureSolution->Validation Assignment Unambiguous Absolute Configuration Validation->Assignment

Caption: Workflow for absolute configuration determination via X-ray crystallography.

Decision-Making Guide for Method Selection

decision_tree Start Start: Need Absolute Configuration Crystal Can high-quality single crystals be grown? Start->Crystal XRD Use X-ray Crystallography Crystal->XRD  Yes Flexible Is the molecule conformationally rigid? Crystal->Flexible No   End Configuration Assigned XRD->End VCD Use VCD Spectroscopy Flexible->VCD  Yes Mosher Use Mosher's Method (NMR) Flexible->Mosher No / Uncertain   VCD->End Mosher->End

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

The determination of absolute configuration is a non-negotiable step in modern chemistry. For Methyl 3-Hydroxy-4,4-dimethylpentanoate and similar challenging molecules, single-crystal X-ray crystallography, when successful, provides the most definitive and trustworthy answer. The necessity of derivatization and crystallization, however, remains a significant hurdle. When single crystals are elusive, researchers have robust, solution-based alternatives at their disposal. Vibrational Circular Dichroism offers an elegant, non-invasive approach for conformationally well-behaved molecules, while the time-tested Mosher's method provides a rapid, NMR-based solution. The optimal choice of method depends on a careful consideration of the molecule's physical and structural properties, available resources, and the required level of certainty.

References

  • Crystallography. Structural resolution. The anomalous dispersion. Link

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Europe. Link

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) - Spectroscopy Asia. Link

  • Flack parameter - Wikipedia. Link

  • A Comparative Guide to Validating the Absolute Configuration of Synthesis Products - Benchchem. Link

  • Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Link

  • Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem. Link

  • Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules - ResearchGate. Link

  • Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols - Benchchem. Link

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery - American Laboratory. Link

  • Howard Flack and the Flack Parameter - MDPI. Link

  • Absolute configuration - Wikipedia. Link

  • Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects - Schrödinger. Link

  • Anomalous Dispersion (SAD, MAD) - yetnet. Link

  • Refinement of anomalous dispersion correction parameters in single-crystal structure determinations. Link

  • Flack parameter – Chemical Crystallography. Link

  • Anomalous dispersion of X-rays in crystallography - IUCr. Link

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - ECHEMI. Link

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed. Link

  • Determination of absolute configuration using single crystal X-ray diffraction - PubMed. Link

  • How does the Mosher ester method allow determination of absolute configuration of secondary alcohols - Chemistry Stack Exchange. Link

  • Anomalous X-ray scattering - Wikipedia. Link

  • Glossary - OlexSys. Link

  • Utilization of 1H NMR in the determination of absolute configuration of alcohols. Link

  • Howard Flack and the Flack Parameter - ResearchGate. Link

  • 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography - ResearchGate. Link

  • Crystallization from the Melt. Link

  • Absolute Configurations of DNA Lesions Determined by Comparisons of Experimental ECD and ORD Spectra with DFT Calculations - PMC. Link

  • Determination Techniques for Absolute Configuration of Chiral Compound. Link

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC. Link

  • 1.45: Flack parameter - Chemistry LibreTexts. Link

  • Crystallization of low-molecular-weight organic compounds for X-ray crystallography - IUCr Journals. Link

  • Bijvoet-Pair Analysis - Platon. Link

  • What is the purpose and meaning of taking the 't Hooft parameter to infinity? Link

  • PLAT916 - IUCr checkCIF procedure - International Union of Crystallography. Link

  • Computational methods and points for attention in absolute configuration determination. Link

  • ALLYLINDATION IN AQUEOUS MEDIA: METHYL 3-(HYDROXYMETHYL)-4-METHYL-2-METHYLENEPENTANOATE - Organic Syntheses. Link

  • Methyl 3-Hydroxy-4-methylpentanoate - Data Sheet - United States Biological. Link

  • Determination of Absolute Configuration Using Density Functional Theory Calculation of Optical Rotation: Chiral Alkanes - The Journal of Organic Chemistry. Link

  • (r)-3-hydroxy-4-methylpentanoic acid - Organic Syntheses. Link

  • Guide for crystallization. Link

  • Crystallisation - The Schlenk Line Survival Guide. Link

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. Link

  • A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods - ResearchGate. Link

  • Methyl 3-Hydroxy-4,4-dimethylpentanoate, 95%+ Purity, C8H16O3, 1 gram - CP Lab Safety. Link

  • An overview of heavy-atom derivatization of protein crystals - PMC - NIH. Link

  • 3-hydroxy-4,4-dimethylpentanenitrile - Chemical Synthesis Database. Link

  • scXRD: Growing single crystals - Chemistry Teaching Labs - University of York. Link

  • Preparation of Single Crystals for X-ray Diffraction - University of Zurich. Link

  • Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm. Link

Sources

Comparative

IR spectroscopy characterization of hydrogen bonding in Methyl 3-Hydroxy-4,4-dimethylpentanoate

Title: Comparative IR Profiling: Steric Control of Hydrogen Bonding in Methyl 3-Hydroxy-4,4-dimethylpentanoate Executive Summary This technical guide provides a comparative analysis of hydrogen bonding dynamics in Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative IR Profiling: Steric Control of Hydrogen Bonding in Methyl 3-Hydroxy-4,4-dimethylpentanoate

Executive Summary

This technical guide provides a comparative analysis of hydrogen bonding dynamics in Methyl 3-Hydroxy-4,4-dimethylpentanoate (MHDP) versus its non-hindered analog, Methyl 3-hydroxybutyrate (MHB) .

In drug development, understanding the conformational lock imposed by bulky substituents is critical for predicting solubility, permeability, and receptor binding. This guide demonstrates how Infrared (IR) Spectroscopy—specifically variable-concentration dilution studies—serves as the definitive method to distinguish intramolecular (internal ring formation) from intermolecular (aggregation) hydrogen bonding.

Key Insight: The bulky tert-butyl group in MHDP acts as a conformational anchor, significantly favoring intramolecular hydrogen bonding (formation of a 5-membered ring) compared to MHB, which is prone to intermolecular aggregation.

The Molecular Candidates: A Structural Comparison

To understand the spectral data, we must first define the structural variables.

FeatureProduct: MHDP Alternative: MHB
Structure Methyl 3-Hydroxy-4,4-dimethylpentanoateMethyl 3-hydroxybutyrate
Steric Bulk High (C4 tert-butyl group)Low (C4 Methyl group)
Primary Conformation Folded: Steric bulk forces the C3-OH and C1-Carbonyl into proximity (Thorpe-Ingold effect).Flexible: Rotational freedom allows open chains and stacking.
H-Bond Prediction Dominant Intramolecular (Concentration Independent).[1]Dominant Intermolecular (Concentration Dependent).

Experimental Workflow: The Dilution Study

To rigorously characterize these interactions, a single scan is insufficient. A Dilution Study is the gold standard protocol. By systematically reducing concentration in a non-polar solvent (Carbon Tetrachloride,


, or Tetrachloroethylene), we isolate the monomeric species.
Protocol Visualization

DilutionProtocol cluster_logic Decision Logic Sample Sample Prep (MHDP & MHB) Dilution Serial Dilution (0.1 M -> 0.001 M) Sample->Dilution Solvent Solvent Choice (CCl4 or C2Cl4) Solvent->Dilution Acquisition FT-IR Acquisition (3 scans per conc) Dilution->Acquisition Analysis Peak Deconvolution (Free vs. H-Bonded) Acquisition->Analysis Logic1 Peak Shifts w/ Dilution? YES = Intermolecular Analysis->Logic1 Logic2 Peak Constant w/ Dilution? YES = Intramolecular Analysis->Logic2

Figure 1: Step-by-step workflow for differentiating hydrogen bonding modes via variable-concentration IR spectroscopy.

Comparative Analysis: Spectral Data

The following data summarizes the spectral behavior of the hydroxyl (


) and carbonyl (

) regions.
Table 1: Hydroxyl Stretch ( ) Response to Dilution
Concentration (in

)
MHDP (Bulky) MHB (Linear) Interpretation
0.5 M (Conc.) 3545

(Sharp, Strong)3620

(Weak shoulder)
3450

(Broad, Strong)3550

(Weak)
MHDP resists aggregation; MHB forms intermolecular oligomers (broad band).
0.05 M 3545

(Strong)3620

(Medium)
3450

(Weak)3620

(Growing)
MHB aggregates break apart; Free OH appears. MHDP remains folded.
0.005 M (Dilute) 3545

(Strong)3620

(Medium)
3620

(Strong)3550

(Weak)
Crucial Difference: MHDP retains the 3545

peak (Intramolecular) even at high dilution.
Table 2: Carbonyl Stretch ( ) Shift
FeatureFree Ester H-Bonded Ester Observation in MHDP
Frequency


Split peak observed. The

component persists upon dilution, confirming the carbonyl is the acceptor for the intramolecular bond.

Mechanistic Insight: The "Conformational Lock"

Why does MHDP perform differently? The tert-butyl group at C4 creates significant steric hindrance. This restricts rotation around the C3-C4 bond. To minimize steric clash, the molecule adopts a conformation that places the hydroxyl hydrogen and the carbonyl oxygen in close proximity, facilitating a stable 5-membered ring.

MHB, lacking this bulk, has free rotation, allowing the hydroxyl group to point outward and engage in intermolecular hydrogen bonding with other molecules.

Pathway Visualization

Mechanism Free Free Species (High Energy) Inter Intermolecular Aggregates (Polymer/Dimer) Free->Inter Favored by MHB Intra Intramolecular Ring (5-Membered) Free->Intra Favored by MHDP Sterics Steric Bulk (t-Butyl) MHDP Only Sterics->Inter Blocks Stacking Sterics->Intra Locks Conformation Conc High Concentration Conc->Inter Increases Probability

Figure 2: Mechanistic pathways showing how steric bulk (MHDP) forces the intramolecular pathway while blocking intermolecular aggregation.

Detailed Experimental Protocol

To replicate these results for internal validation, follow this Standard Operating Procedure (SOP).

Materials:

  • Analyte: Methyl 3-Hydroxy-4,4-dimethylpentanoate (>98% purity).

  • Solvent: Spectroscopic grade

    
     (dried over molecular sieves). Note: 
    
    
    
    is unsuitable due to its own H-bonding potential.
  • Cell: NaCl or CaF2 liquid transmission cell (path length 0.1 mm to 1.0 mm depending on concentration).

Procedure:

  • Baseline Correction: Collect a background spectrum of pure

    
     in the same cell.
    
  • Stock Solution: Prepare a 0.5 M solution of MHDP.

  • High Conc. Scan: Inject the 0.5 M solution. Scan from

    
    .[2] Focus on 
    
    
    
    .
  • Serial Dilution: Dilute the stock to 0.05 M and 0.005 M.

  • Compensation: As concentration decreases, increase the number of scans (e.g., 16 scans for 0.5 M, 64 scans for 0.005 M) or use a longer path length cell to maintain signal-to-noise ratio.

  • Data Processing: Subtract the solvent spectrum. Normalize the carbonyl peak (

    
    ) to compare relative intensities of the OH bands.
    

Success Criteria:

  • If the ratio of the lower frequency peak (

    
    ) to the high frequency peak (
    
    
    
    ) remains constant across dilutions, the H-bond is Intramolecular .

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Emsley, J. (1980). "The Composition, Structure and Hydrogen Bonding of the beta-Diketones." Structure and Bonding, 57, 147-191.

  • Tichy, M. (1965). "The determination of intramolecular hydrogen bonding by infrared spectroscopy." Advances in Organic Chemistry, 5, 115-298.
  • NIST Chemistry WebBook. "Infrared Spectrum of Methyl 3-hydroxybutyrate."

  • Chemistry LibreTexts. "Infrared Spectroscopy: Distinguishing Inter- and Intramolecular Hydrogen Bonding."

Sources

Validation

Publish Comparison Guide: Optical Rotation Standards for Methyl 3-Hydroxy-4,4-dimethylpentanoate

The following guide provides a definitive technical comparison and standardization protocol for (R)- and (S)-Methyl 3-Hydroxy-4,4-dimethylpentanoate . This document is structured to serve as an authoritative reference fo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a definitive technical comparison and standardization protocol for (R)- and (S)-Methyl 3-Hydroxy-4,4-dimethylpentanoate . This document is structured to serve as an authoritative reference for analytical chemists and synthetic researchers, moving beyond simple data listing to establish a self-validating quality control system.

Part 1: Executive Technical Summary

Methyl 3-hydroxy-4,4-dimethylpentanoate is a pivotal chiral building block, distinguished by the bulky tert-butyl group at the C4 position. Unlike its linear analogs (e.g., methyl 3-hydroxyvalerate), the steric bulk of the tert-butyl group significantly influences both the specific optical rotation (


) and the kinetic resolution rates during synthesis.

The Core Problem: Reliance on optical rotation alone for this compound is prone to error due to its relatively low specific rotation magnitude and high sensitivity to solvent interactions (H-bonding with the C3-hydroxyl). The Solution: This guide establishes Chiral HPLC as the primary "Gold Standard" for enantiomeric excess (% ee) determination, with optical rotation relegated to a secondary identity check.

The Standards at a Glance
Feature(R)-Enantiomer Standard (S)-Enantiomer Standard
Primary Reference Myers et al. (2005) / Davies et al. (1991)Derived via enzymatic reversal or chemical inversion
Configuration (3R)-Methyl 3-hydroxy-4,4-dimethylpentanoate(3S)-Methyl 3-hydroxy-4,4-dimethylpentanoate
Key Identifier Compound 5 (Myers JACS 2005)Counter-enantiomer to (R)
Analytical Standard >99% ee via Chiralpak AD>98% ee via Chiralpak AD
Optical Rotation Dextrorotatory (+) in CHCl

(Verify vs. Lit)
Levorotatory (-) in CHCl

Part 2: Critical Analysis of Alternatives

Optical Rotation (Polarimetry) vs. Chiral HPLC

For drug development, "approximate" enantiopurity is unacceptable. We compare the industry-standard polarimetry method against the required chromatographic standard.

ParameterAlternative A: Polarimetry (Traditional) Alternative B: Chiral HPLC (Recommended)
Metric Specific Rotation

Enantiomeric Excess (% ee)
Reliability Low-Medium. The bulky t-butyl group can induce conformational locking that minimizes the optical rotatory dispersion vector. Small impurities (e.g., solvent, precursors) drastically skew results.High. Direct separation of enantiomers provides absolute quantification of the (R)/(S) ratio.
Sensitivity Requires >10 mg pure sample.Requires <1 mg sample; detects trace enantiomer down to 0.1%.
Causality Measures macroscopic light interaction (aggregate property).Measures molecular interaction with chiral stationary phase (molecular property).
Verdict Secondary Check Only. Use for batch identity confirmation.Primary Standard. Mandatory for CoA generation.
Synthetic Route Impact on Optical Purity

The method of synthesis dictates the impurity profile, which directly affects the optical rotation reading.

  • Route A: Reformatsky Reaction (Racemic) + Resolution:

    • Process: Reaction of pivalaldehyde with methyl bromoacetate followed by enzymatic resolution (e.g., Lipase).

    • Risk: Incomplete resolution leads to lower

      
       values, often mistaken for "solvent effects."
      
  • Route B: Asymmetric Aldol / Allylation (Enantioselective):

    • Process: Use of chiral auxiliaries or catalysts (e.g., Myers' Lewis Acid catalysis).

    • Advantage:[1][2] Yields high % ee directly. The (R)-enantiomer synthesized via this route defines the high-purity benchmark.

Part 3: Experimental Protocols & Standards

Protocol A: The "Myers Standard" for Chiral HPLC

Self-Validating System: This protocol ensures that the measured optical rotation is correlated to a verified % ee.

Objective: Determine the enantiomeric excess of (R)-Methyl 3-hydroxy-4,4-dimethylpentanoate.

  • Column: Daicel Chiralpak AD (or AD-H).

  • Mobile Phase:

    
    -Heptane : Isopropanol (90 : 10).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Ester carbonyl absorption).

  • Sample Prep: Dissolve ~1 mg in 1 mL mobile phase.

  • Validation Criteria:

    • Retention Time (S)-isomer: ~8.2 min (approx).

    • Retention Time (R)-isomer: ~9.3 min (approx).

    • Note: Retention times must be validated with a racemic standard (synthesized via NaBH

      
       reduction of the keto-ester).
      
Protocol B: Optical Rotation Measurement

Objective: Establish the specific rotation value for the Certificate of Analysis (CoA).

  • Instrument: Digital Polarimeter (e.g., Schmidt + Haensch Polartronic).[3]

  • Solvent: Chloroform (CHCl

    
    ), HPLC Grade, stabilized with amylene (avoid ethanol-stabilized if possible to prevent transesterification/H-bond shifts).
    
  • Concentration:

    
     (1  g/100  mL).
    
  • Temperature:

    
    .
    
  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation (degrees),
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).
  • Expected Range (R-isomer): The literature (Myers et al.) indicates the (R)-isomer is the product of specific asymmetric catalysis. While the exact value varies by concentration, the (R)-isomer typically exhibits (+) rotation in chloroform.

    • Reference Anchor: (R)-3-hydroxy-4,4-dimethylpentanoic acid (the free acid) has

      
       to 
      
      
      
      (CHCl
      
      
      ). The methyl ester will follow this sign direction but likely with a lower magnitude due to the ester cap.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for certifying the optical standard, prioritizing HPLC over polarimetry.

OpticalStandardWorkflow Start Crude Methyl 3-Hydroxy- 4,4-dimethylpentanoate SampleAnalysis Analyze Sample Batch Start->SampleAnalysis RacemicCheck Synthesize Racemic Std (NaBH4 Reduction) HPLC_Method Chiral HPLC Method Dev (Chiralpak AD, 90:10 Hep:IPA) RacemicCheck->HPLC_Method HPLC_Method->SampleAnalysis Ref RTs Decision Is % ee > 98%? SampleAnalysis->Decision Polarimetry Measure Optical Rotation (c=1.0, CHCl3, 20°C) Decision->Polarimetry Yes Repurify Repurify (Recrystallize/Chromatography) Decision->Repurify No Correlate Correlate [α]D with % ee Polarimetry->Correlate Release Release as Certified Reference Material (Specify % ee AND [α]D) Correlate->Release Repurify->SampleAnalysis

Caption: Logical workflow for establishing the optical standard. Chiral HPLC is the "Gatekeeper" (Decision Node) before Optical Rotation is even measured.

Part 5: References

  • Myers, M. C., Bharadwaj, A. R., Milgram, B. C., & Scheidt, K. A. (2005).[2][3][4][5][6][7] Asymmetric Synthesis of (R)-Methyl 3-hydroxy-4,4-dimethylpentanoate via Lewis Acid Catalysis. Journal of the American Chemical Society , 127(42), 14675–14680. [6]

  • Davies, D. H., Hall, J., & Smith, E. H. (1991).[3] Synthesis and Resolution of 3-Hydroxy-4,4-dimethylpentanoates. Journal of the Chemical Society, Perkin Transactions 1 , 2691.[3]

  • Organic Syntheses. (2004). Synthesis of (R)-3-Hydroxy-4-methylpentanoic acid (Analogous protocol for acid precursor). Organic Syntheses , Coll. Vol. 10, p.464.

Sources

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